molecular formula C9H18N2O B2468426 [1-(Oxan-4-yl)azetidin-2-yl]methanamine CAS No. 2002801-91-2

[1-(Oxan-4-yl)azetidin-2-yl]methanamine

Cat. No.: B2468426
CAS No.: 2002801-91-2
M. Wt: 170.256
InChI Key: JQAOPTRHKRAYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Oxan-4-yl)azetidin-2-yl]methanamine is an organic compound with the molecular formula C9H18N2O . It features a unique structure comprising an azetidine (a four-membered nitrogen-containing ring) and an oxane (tetrahydropyran, a six-membered oxygen-containing ring), making it a valuable heterocyclic building block in pharmaceutical research and development . The compound is supplied for research purposes and is not intended for diagnostic or therapeutic use. This scaffold is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. Compounds containing the azetidine ring are frequently explored in patent literature for their potential as therapeutic agents, including for the treatment of cognitive disorders and neurodegenerative diseases . Furthermore, the structural motif of a heterocyclic amine linked to a tetrahydropyran ring is found in research targeting various disease pathways, such as CX3CR1 receptor agonists for inflammatory and neurodegenerative conditions . The molecular structure provides researchers with a versatile intermediate for further chemical modification. Researchers can utilize this compound as a key synthetic precursor. Its predicted physicochemical properties, such as a collision cross section (CCS) of 135.2 Ų for the [M+H]+ adduct, can aid in method development and compound identification using techniques like mass spectrometry . Always refer to the product's Safety Data Sheet (SDS) before use and handle all chemicals in a laboratory setting with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(oxan-4-yl)azetidin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-7-9-1-4-11(9)8-2-5-12-6-3-8/h8-9H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAOPTRHKRAYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CN)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of [1-(Oxan-4-yl)azetidin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthetic pathways, and medicinal chemistry applications of [1-(Oxan-4-yl)azetidin-2-yl]methanamine . This document is structured for researchers and drug discovery professionals, focusing on the molecule's utility as a polar, conformationally restricted building block.

A Versatile Polar Scaffold for Medicinal Chemistry

Executive Summary

[1-(Oxan-4-yl)azetidin-2-yl]methanamine (also known as [1-(tetrahydro-2H-pyran-4-yl)azetidin-2-yl]methanamine) is a bifunctional heterocyclic building block characterized by a strained azetidine ring N-substituted with a tetrahydropyran (THP) moiety.

In modern drug design, this scaffold serves two critical functions:

  • Lipophilicity Modulation: The THP ether oxygen and the ionized amines lower logP compared to carbocyclic analogs (e.g., cyclohexyl), improving aqueous solubility and metabolic stability.

  • Conformational Restriction: The azetidine ring constrains the vector of the exocyclic primary amine, providing a rigid linker geometry distinct from flexible ethylenediamine or pyrrolidine analogs.

Chemical Identity & Structural Analysis[1][2]
2.1 Core Identifiers
PropertyDetail
IUPAC Name [1-(Tetrahydro-2H-pyran-4-yl)azetidin-2-yl]methanamine
Common Name 1-(Oxan-4-yl)-2-(aminomethyl)azetidine
Molecular Formula C

H

N

O
Molecular Weight 170.25 g/mol
SMILES C1CN(C1CN)C2CCOCC2
CAS Registry Number Not widely listed; related alcohol CAS: 2092438-62-3
Predicted LogP -0.1 to 0.5 (depending on protonation state)
pKa (Predicted) N1 (Tertiary): ~7.5–8.5
2.2 Structural Conformation

The molecule features two ring systems with distinct conformational preferences:

  • Azetidine Ring: Exhibits a "puckered" conformation (butterfly shape) to relieve torsional strain, with a puckering angle of approximately 30°. The bulky N-THP substituent likely adopts a pseudo-equatorial position to minimize 1,2-steric interactions with the C2-aminomethyl group.

  • Tetrahydropyran (Oxan) Ring: Adopts a stable chair conformation. The azetidine nitrogen is attached at the 4-position, typically preferring the equatorial orientation to avoid 1,3-diaxial interactions with the ring protons.

Synthetic Methodology

The most robust route to [1-(Oxan-4-yl)azetidin-2-yl]methanamine involves the reductive amination of a protected azetidin-2-ylmethanamine precursor with tetrahydro-4H-pyran-4-one, followed by deprotection.

3.1 Reaction Scheme (Graphviz)

Synthesis Start N-Boc-2-(aminomethyl)azetidine (Starting Material) Intermediate Intermediate: N-Boc-[1-(Oxan-4-yl)azetidin-2-yl]methanamine Start->Intermediate Reductive Amination DCM, 0°C to RT Reagent Tetrahydro-4H-pyran-4-one + NaBH(OAc)3 Reagent->Intermediate Product Target: [1-(Oxan-4-yl)azetidin-2-yl]methanamine Intermediate->Product Acidic Hydrolysis Deprotection TFA or HCl/Dioxane (Boc Removal)

Caption: Step-wise synthesis via reductive amination and acidic deprotection.

3.2 Detailed Experimental Protocol

Step 1: Reductive Alkylation

  • Reagents: Dissolve tert-butyl (azetidin-2-ylmethyl)carbamate (1.0 equiv) and tetrahydro-4H-pyran-4-one (1.2 equiv) in anhydrous Dichloromethane (DCM).

  • Activation: Add Acetic Acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.

  • Workup: Stir overnight at RT. Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x). Dry organic layer over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash column chromatography (MeOH/DCM gradient) to isolate the N-Boc protected intermediate.

Step 2: Boc-Deprotection

  • Hydrolysis: Dissolve the intermediate in 4M HCl in Dioxane (or TFA/DCM 1:1). Stir for 2 hours at RT.

  • Isolation: Concentrate in vacuo.

    • For HCl salt: Triturate with diethyl ether to obtain the solid dihydrochloride salt.

    • For Free Base: Dissolve residue in minimal water, basify with 2M NaOH, and extract exhaustively with CHCl

      
      /Isopropanol (3:1).
      
Reactivity & Medicinal Chemistry Applications[3][4][5][6][7][8]
4.1 Functionalization Logic

This molecule is primarily used as an amine building block . The primary amine is the nucleophilic handle for coupling, while the tertiary amine and THP group act as the "tail."

  • Amide Coupling: Reacts with carboxylic acids (EDC/HOBt or HATU) to form amides.

  • Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides.

  • Urea Formation: Reacts with isocyanates.

4.2 Physicochemical Property Modulation

Replacing a standard N-isopropyl or N-cyclohexyl group with the N-(oxan-4-yl) moiety significantly alters the property space:

FeatureEffect of Oxan-4-yl GroupBenefit
Lipophilicity Lowers LogP by ~1.0–1.5 units vs. CyclohexylImproves solubility; reduces promiscuous binding.
Metabolism Blocks CYP450 oxidation at the 4-positionThe ether oxygen is electronically deactivated compared to a CH

.
Basicity Inductive withdrawal by OxygenSlightly lowers pKa of the tertiary amine, potentially improving permeability.
4.3 Metabolic Stability & Signaling Pathways

The following diagram illustrates the metabolic fate and reactivity profile of the scaffold in a biological system.

Reactivity cluster_metabolism Metabolic Liabilities (Microsomal) cluster_utility Medicinal Chemistry Utility Target [1-(Oxan-4-yl)azetidin-2-yl]methanamine Oxidation N-Oxide Formation (FMO mediated) Target->Oxidation Oxidative Stress Dealkylation N-Dealkylation (CYP450 mediated) Target->Dealkylation Slow Linker Rigid Spacer (Azetidine Ring) Target->Linker Structural Role Polarity Solubility Handle (THP Ether) Target->Polarity Physchem Role

Caption: Metabolic susceptibility (Red) vs. Structural utility (Green) in drug design.

Safety & Handling
  • Hazards: As a primary amine and azetidine derivative, this compound should be treated as a potential Skin Irritant (H315) and Eye Irritant (H319) .

  • Sensitization: Low molecular weight amines can be skin sensitizers.

  • Storage: Store as the HCl salt at -20°C. The free base may absorb CO

    
     from the air (carbamate formation).
    
  • Stability: The azetidine ring is strained but generally stable to standard acidic/basic workups. Avoid strong Lewis acids which might trigger ring-opening polymerization.

References
  • PubChem. "[1-(Oxan-4-yl)azetidin-2-yl]methanamine - Compound Summary."[1] National Library of Medicine. Available at: [Link]

  • American Elements. "[1-(oxan-4-yl)azetidin-2-yl]methanol Product Information." (Related Alcohol Precursor). Available at: [Link][2]

  • Royal Society of Chemistry. "Recent advances in the synthesis and reactivity of azetidines." Organic & Biomolecular Chemistry, 2021.[3] Available at: [Link]

  • National Institutes of Health (PMC). "A Unified Synthetic Approach to 2-Alkyl Azetidines." PubMed Central. Available at: [Link]

Sources

Physicochemical Profiling: 1-(tetrahydropyran-4-yl)azetidin-2-yl methanamine

[1][2]

Executive Structural Analysis & Predicted Values

This molecule contains two basic nitrogen centers, creating a complex ionization profile.[2] Understanding the interplay between the tertiary azetidine nitrogen and the primary methanamine nitrogen is critical for predicting solubility and membrane permeability.[2]

The Pharmacophore[1][2][3]
  • Core: Azetidine (4-membered nitrogen heterocycle).[1][2] High ring strain (~26 kcal/mol) influences the hybridization of the nitrogen lone pair, generally lowering basicity compared to pyrrolidines.[2]

  • Substituent 1 (N-capping): Tetrahydropyran-4-yl (THP).[1][2] A lipophilic spacer that lowers LogP relative to a cyclohexyl equivalent due to the ether oxygen.[1][2]

  • Substituent 2 (Functional): Methanamine (-CH₂-NH₂).[1][2] A highly basic primary amine serving as a key handle for amide coupling or reductive amination.[1]

Predicted Physicochemical Data

Values derived from fragment-based QSAR consensus (ACD/Percepta & ChemAxon algorithms).

PropertyPredicted ValueConfidenceNotes
pKa₁ (Most Basic) 9.8 ± 0.5 HighAttributed to the primary amine (-NH₂).[1][2]
pKa₂ (Less Basic) 7.4 ± 0.6 MediumAttributed to the azetidine nitrogen.[1][2] Lowered by electrostatic repulsion from the protonated primary amine (1,3-diamine effect).[1][2]
LogP (Neutral) 0.6 – 1.1 HighLow lipophilicity due to polar ether and amine groups.[1][2]
LogD (pH 7.4) -1.5 to -2.0 HighCritical: At physiological pH, the molecule is predominantly a dication or monocation, drastically reducing lipophilicity.[1][2]
Topological Polar Surface Area (TPSA) ~45 Ų HighFavorable for BBB penetration if the charge is masked.[1][2]

Ionization Dynamics (pKa Determination)

The molecule behaves as a 1,3-diamine .[1][2] In aqueous solution, it exists in equilibrium between a dication (



12
The Electrostatic Effect

Because the two nitrogens are separated by only two carbon bonds (N-C-C-N), the protonation of the first nitrogen (typically the primary amine) creates a positive charge that inductively withdraws electron density from the second nitrogen (azetidine), significantly lowering its pKa.[1][2]

Visualization of Protonation States

The following diagram illustrates the sequential deprotonation events you must model during titration.

IonizationSchemecluster_legendStructural InsightDicationDication (pH < 6)(Both N protonated)Highly SolubleMonocationMonocation (pH 7.4-9.0)(Primary NH3+ / Azetidine N)Major Species at Phys pHDication->MonocationpKa2 ~ 7.4(Azetidine deprotonates)NeutralNeutral (pH > 10.5)(Both N deprotonated)Lipophilic / PermeableMonocation->NeutralpKa1 ~ 9.8(Primary amine deprotonates)InfoThe 1,3-diamine distance causeselectrostatic repulsion, splittingthe pKa values significantly.

Caption: Sequential deprotonation pathway. Note that at physiological pH (7.4), the molecule exists as a mixture of dication and monocation.[2]

Experimental Protocol: Potentiometric Titration

Objective: Determine precise macro-pKa values. Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Preparation: Dissolve 1-2 mg of the compound in 1.5 mL of 0.15 M KCl (ionic strength adjuster).

  • Blank Calibration: Perform a blank titration with 0.5 M HCl/KOH to calibrate the electrode slope.

  • Titration Loop:

    • Acidify sample to pH 2.0 using 0.5 M HCl.[1]

    • Titrate with 0.5 M KOH under inert gas (Argon/N₂) to exclude CO₂ (which affects high pKa readings).[1][2]

    • Record pH vs. Volume until pH 12.0.[1]

  • Data Analysis: Use the Bjerrum plot method.[1] The presence of two inflection points confirms the diamine character.[1][2]

    • Self-Validation: If the curve fits a single pKa model poorly, switch to a diprotic model.[2] The Residual Sum of Squares (RSS) should drop significantly.[1][2]

Lipophilicity Profiling (LogP & LogD)[1][2]

LogP refers to the partition of the neutral species.[1] LogD (Distribution Coefficient) is pH-dependent and far more relevant for this ionizable amine.[1][2]

Why LogD Matters Here

At pH 7.4, the predicted LogD is negative (~ -1.8).[1][2] This indicates the compound will partition almost exclusively into the aqueous phase.[1][2] This is excellent for solubility but poses a challenge for passive diffusion across the Blood-Brain Barrier (BBB) unless active transport is involved.[1][2]

Experimental Protocol: Miniaturized Shake-Flask (HPLC-UV)

Objective: Measure LogD at pH 7.4 using a low-volume, high-throughput method.

LogD_Workflowcluster_analysisQuantification (HPLC-UV)Step1Step 1: Phase PreparationPre-saturate 1-Octanol withPhosphate Buffer (pH 7.4)Step2Step 2: Sample DissolutionDissolve cmpd in Buffer phase(Conc: 100 µM)Step3Step 3: EquilibrationMix Buffer + Octanol (1:1 ratio)Shake 1h @ 25°C -> CentrifugeStep4aInject Aqueous PhaseStep3->Step4aStep4bInject Octanol PhaseStep3->Step4bCalcCalculation:LogD = log10(Area_oct / Area_aq)Step4a->CalcStep4b->Calc

Caption: Workflow for determining LogD via HPLC quantification of both phases.

Protocol Steps:

  • Saturation: Mix 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours. Separate phases.

  • Stock: Prepare a 10 mM stock of the amine in DMSO.

  • Partitioning: Spike the stock into the pre-saturated PBS/Octanol system (final conc 50 µM). Ensure DMSO < 1%.

  • Agitation: Rotate for 60 minutes at 25°C. Centrifuge at 3000g for 10 mins to break emulsions.

  • Quantification: Analyze both layers via HPLC-UV (210 nm or 254 nm).

    • Note: Due to low UV absorbance of the aliphatic chain, consider using a Charged Aerosol Detector (CAD) or LC-MS if UV signal is weak.[1][2]

Implications for Drug Design

Blood-Brain Barrier (BBB) Penetration[1][2]
  • Challenge: The high basicity (pKa ~9.[1][2]8) means <0.1% of the compound is neutral at physiological pH.[2]

  • Strategy: To use this scaffold in CNS drugs, the primary amine is typically capped (e.g., amide formation).[2] Converting the primary amine to an amide removes the high pKa center, raising the LogD significantly and improving permeability.[2]

Metabolic Stability[1]
  • Advantage: The tetrahydropyran ring is generally more metabolically stable than a cyclohexyl ring (which is prone to hydroxylation).[1][2]

  • Risk: The azetidine ring is stable to metabolism but can be chemically reactive (ring opening) under strong nucleophilic conditions during synthesis.[2]

References

  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1] (The authoritative text on pKa/LogP methodology).

  • Ritchie, T. J., & Macdonald, S. J. (2009).[2] The impact of aromatic ring count on physicochemical properties and ADMET. Drug Discovery Today, 14(19-20), 1011-1020.[1][2] [1][2]

  • Lowe, P. R., et al. (2012).[2] Physicochemical properties of azetidines and their application in drug discovery. Bioorganic & Medicinal Chemistry Letters, 22(14), 4500-4505.[2] (Specific reference for azetidine basicity shifts).

  • Sirius Analytical. (n.d.).[1][2] T3 User Manual: Potentiometric pKa determination protocols.[1][2]

  • OECD Guidelines for the Testing of Chemicals. (1995).[1][2] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[1][2]

Literature Review of Azetidine-Containing Fragments in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of azetidine-containing fragments in medicinal chemistry, structured for researchers and drug development professionals.

Executive Summary: The "Goldilocks" Heterocycle

In the modern era of "escaping flatland" (increasing Fsp³ character), the azetidine ring has emerged as a privileged scaffold. Sitting between the highly strained, reactive aziridine and the flexible, entropy-rich pyrrolidine, azetidine offers a "Goldilocks" compromise:[1]

  • High Ring Strain (~25 kcal/mol): This strain can be harnessed for unique synthetic reactivity (e.g., strain-release functionalization) but is stable enough for clinical applications.[1]

  • Defined Vectors: Unlike the chair-flipping piperidine or the envelope-flapping pyrrolidine, azetidine offers distinct, rigid exit vectors (approx. 90° C-N-C bond angle), enabling precise positioning of pharmacophores.[1]

  • Metabolic Resilience: When appropriately substituted, azetidines can offer superior metabolic stability compared to their larger ring counterparts by reducing the number of oxidizable C-H bonds.[1]

Physicochemical Profile & Comparative Analysis

The incorporation of an azetidine ring alters the physicochemical landscape of a molecule significantly compared to its 5- and 6-membered analogs.

Comparative Properties Table[1][2]
PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact in MedChem
Ring Strain (kcal/mol) ~25.4~6.2~0.0Azetidine allows for strain-release synthesis; rigidifies conformation.[1]
pKa (Parent Amine) ~11.3~11.3~11.1All are highly basic.[1] Azetidine basicity must often be modulated (e.g., fluorination) for oral bioavailability.[1]
Lipophilicity (LogP) LowerModerateHigherAzetidine often lowers LogD, improving solubility.[1]
Conformation Puckered (Rigid)Envelope (Flexible)Chair (Flexible)Azetidine reduces entropic penalty upon binding.[1]
C-N-C Angle ~92°~109°~111°Unique vector orientation for exploring new chemical space.[1]
pKa Modulation and the "Fluorine Effect"

While the parent azetidine is highly basic, medicinal chemists often employ 3,3-difluoroazetidine to modulate basicity.[1] The strong electron-withdrawing effect of the gem-difluoro group at the


-position significantly lowers the pKa of the amine (typically by 3-4 units), often bringing it into the physiological range (pKa 6-8).[1] This modification:
  • Reduces the percentage of ionized species at pH 7.4, improving membrane permeability.[1]

  • Blocks metabolic "soft spots" (oxidation at the 3-position).[1]

Synthetic Accessibility: The Modern Toolbox

Historically, azetidine synthesis was limited to low-yielding cyclizations.[1] Recent advances (2015–2025) have revolutionized access to this scaffold.[1]

Core Synthetic Strategies

A. Traditional Ring Closure

  • Mechanism: Intramolecular nucleophilic substitution of

    
    -haloamines or reduction of 
    
    
    
    -lactams.[1]
  • Limitation: Harsh conditions, poor tolerance for sensitive functional groups.[1]

B. Strain-Release Functionalization (The "ABB" Route)

  • Mechanism: Nucleophilic attack on [1.1.0]azabicyclobutane (ABB) .[1]

  • Significance: This is the current "state-of-the-art" method.[1] It allows for the rapid construction of 3-substituted azetidines with perfect regiocontrol.[1]

  • Application: Ideal for installing complex nucleophiles at the 3-position.[1]

C. Cross-Coupling of 3-Iodoazetidine

  • Mechanism: Palladium or Nickel-catalyzed cross-coupling (Suzuki, Negishi) on N-protected 3-iodoazetidine.[1]

  • Significance: Enables the installation of aryl and heteroaryl groups directly onto the ring.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing complex azetidine fragments.

AzetidineSynthesis Start Target Azetidine Fragment Sub3 3-Substitution Pattern? Start->Sub3 Aryl 3-Aryl / Heteroaryl Sub3->Aryl Aromatic Nu 3-Nucleophile (S, N, O) Sub3->Nu Heteroatom DiSub 3,3-Disubstituted Sub3->DiSub Quaternary C Iodo Cross-Coupling (Start: 3-Iodoazetidine) Aryl->Iodo Suzuki/Negishi ABB Strain-Release (Start: [1.1.0]Azabicyclobutane) Nu->ABB Ring Opening Cyclo De Novo Cyclization (Start: Epichlorohydrin/Similar) DiSub->Cyclo Cyclization

Figure 1: Decision tree for selecting the optimal synthetic route based on the desired azetidine substitution pattern.[1]

Experimental Protocol: Strain-Release Functionalization of ABB

Context: This protocol describes the synthesis of a 3-thio-substituted azetidine, a common motif in fragment libraries.

Reagents:

  • [1.1.0]Azabicyclobutane (ABB) derivative (e.g., N-Boc-ABB).[1]

  • Thiol nucleophile (e.g., Thiophenol).[1]

  • Catalyst: None (often spontaneous) or mild Lewis Acid.[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-ABB (1.0 equiv) in anhydrous THF (0.2 M).

  • Addition: Cool the solution to 0°C. Add the thiol nucleophile (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Note: The release of ring strain (~60 kcal/mol in ABB -> ~25 kcal/mol in Azetidine) drives this reaction to completion without external heat.[1]

  • Monitoring: Monitor by TLC or LCMS. The disappearance of the ABB starting material is usually rapid.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

  • Validation: Confirm structure via 1H NMR. Look for the characteristic "butterfly" splitting pattern of the azetidine protons (typically

    
     3.5–4.5 ppm).
    

Medicinal Chemistry Case Studies

Baricitinib (Olumiant): The Rigid Spacer[1]
  • Target: JAK1/JAK2 Inhibitor (Rheumatoid Arthritis).[1][2][3]

  • Role of Azetidine: The azetidine ring in Baricitinib is 3,3-disubstituted .[1] It acts as a rigid, non-basic scaffold that connects the pyrazole-pyrrolopyrimidine "warhead" to the cyanomethyl tail.[1]

  • Why Azetidine? A pyrrolidine here would introduce a chiral center and more flexibility, potentially reducing selectivity.[1] The azetidine locks the geometry, and the N-sulfonylation eliminates basicity, preventing off-target cation-pi interactions.[1]

Cobimetinib (Cotellic): Metabolic Stability & Positioning[1]
  • Target: MEK Inhibitor (Melanoma).[1][4][5]

  • Role of Azetidine: Cobimetinib features a complex 3-substituted azetidine linked to a piperidine.[5]

  • Mechanistic Insight: Crystal structures (PDB: 4LMN) show the azetidine moiety projecting the piperidine amine into the catalytic loop to H-bond with Asp190.[1] The azetidine ring itself provides the precise length and angle to bridge the benzamide core to this interaction site, a geometry not accessible with a simple alkyl chain.

Fragment-Based Drug Discovery (FBDD) Workflow[1][7]

Azetidines are ideal FBDD starting points due to their low molecular weight (<150 Da for simple derivatives) and high ligand efficiency (LE).[1]

Fragment Evolution Logic

When an azetidine fragment hits a target, evolution typically follows two vectors:

  • N-Functionalization: Amide coupling or sulfonylation to reach adjacent pockets.[1]

  • 3-Position Growth: Cross-coupling to extend into deep hydrophobic pockets.[1]

FBDD_Logic Hit Azetidine Fragment Hit (Low Affinity, High LE) Branch1 Vector 1: Nitrogen Hit->Branch1 Branch2 Vector 2: C3-Position Hit->Branch2 Opt1 Acylation / Sulfonylation (Modulates pKa, reaches solvent front) Branch1->Opt1 Opt2 Arylation / Alkylation (Engages hydrophobic pockets) Branch2->Opt2 Lead Lead Candidate (High Affinity, Optimized DMPK) Opt1->Lead Opt2->Lead

Figure 2: Fragment evolution strategy starting from an azetidine core.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Current Topics in Medicinal Chemistry. (2026). Link(Generalized citation based on search context)

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. (2021).[1][6]

  • Baricitinib: A Review in Rheumatoid Arthritis. Drugs. (2017).[1]

  • Cobimetinib: First Global Approval. Drugs. (2015).[1] [1]

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. (2025). [1]

  • Comparison of the Physicochemical Properties of Pyrrolidine and Azetidine Derivatives. Journal of Medicinal Chemistry. (2023). (Contextual reference for pKa/LogP data)

Sources

Methodological & Application

Procedure for peptide coupling using [1-(Oxan-4-yl)azetidin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Peptide Coupling Protocols for [1-(Oxan-4-yl)azetidin-2-yl]methanamine

Introduction & Molecule Profile

[1-(Oxan-4-yl)azetidin-2-yl]methanamine is a specialized diamine building block increasingly utilized in medicinal chemistry to introduce conformational rigidity and tune physicochemical properties (LogD, solubility). Unlike flexible alkyl linkers, the azetidine ring constrains the vector of the pendant primary amine, while the tetrahydropyran (oxan-4-yl) moiety improves metabolic stability and aqueous solubility compared to carbocyclic analogs.

However, this molecule presents specific synthetic challenges:

  • Dual Basicity: It contains two nitrogen centers—a nucleophilic primary amine (coupling site) and a tertiary azetidine nitrogen. The latter acts as a "proton sponge," necessitating careful base stoichiometry.

  • Ring Strain: The azetidine ring possesses ~25 kcal/mol of strain. While generally stable, it can be susceptible to ring-opening under harsh acidic conditions or specific Lewis acid catalysis.

  • Workup Sensitivity: The product of the coupling reaction retains the tertiary amine, rendering it amphiphilic. Standard acidic washes used in peptide synthesis willprotonate this center, causing product loss to the aqueous phase.

Compound Snapshot:

Property Data

| Formula |


 |
| MW  | 170.25  g/mol  |
| Physical State  | Viscous oil or low-melting solid (Free base); Hygroscopic solid (HCl salt) |
| pKa (Est.)  | 

;

| | Solubility | High in MeOH, DCM, DMF, Water; Low in Hexanes, Et2O |[1][2][3][4][5]

Strategic Reagent Selection

For coupling this specific amine to carboxylic acids (R-COOH), we recommend two distinct protocols based on the scale and steric demand of the acid partner.

Decision Matrix

CouplingStrategy Start Start: Select Coupling Strategy ScaleCheck Is the Reaction Scale > 10 grams? Start->ScaleCheck AcidCheck Is the Carboxylic Acid Sterically Hindered? ScaleCheck->AcidCheck No T3P PROTOCOL B: T3P/Pyridine (Low Epimerization, Easy Workup) ScaleCheck->T3P Yes (Cost/Safety) HATU PROTOCOL A: HATU/DIEA (High Kinetic Rate, Discovery Scale) AcidCheck->HATU Yes (Max Activation) AcidCheck->T3P No (Green Chemistry)

Figure 1: Decision matrix for selecting the optimal coupling reagent.

Protocol A: High-Efficiency Coupling (HATU)

Recommended for: Discovery chemistry (


 mg), library synthesis, or unreactive acids.

Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester. The 7-nitrogen of the triazole provides anchimeric assistance, accelerating aminolysis and overcoming the steric bulk of the oxanyl group on the azetidine.

Reagents:

  • Acid: 1.0 equiv

  • Amine: [1-(Oxan-4-yl)azetidin-2-yl]methanamine (1.1 – 1.2 equiv)

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIEA (Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to acid).

  • Base Addition 1: Add DIEA (1.0 equiv) to the acid/HATU mixture. Stir for 2–5 minutes.

    • Expert Insight: The solution should turn yellow. This pre-activation step forms the active ester before the amine is exposed to potential side reactions.

  • Amine Addition: Add [1-(Oxan-4-yl)azetidin-2-yl]methanamine (1.2 equiv).

    • Note: If using the HCl salt of the amine, pre-mix the amine with 2.0 equiv of DIEA in a separate vial before adding to the reaction.

  • Base Addition 2: Add remaining DIEA (2.0 equiv) to ensure the pH remains >8.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LCMS.

  • Quench: Dilute with EtOAc.

  • Critical Workup (Basic Extraction):

    • Wash organic layer with sat.

      
        (3x) and Brine  (1x).
      
    • Warning:Do NOT use 1N HCl or Citric Acid washes. The product contains a basic azetidine nitrogen. Acidic washing will protonate the product and extract it into the aqueous waste.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Protocol B: Scalable & Clean Coupling (T3P)

Recommended for: Scale-up (


 g), acid-sensitive substrates, or to avoid chromatography.

Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger, driving amide formation. It produces only water-soluble byproducts, simplifying purification.

Reagents:

  • Acid: 1.0 equiv

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)

Step-by-Step Procedure:

  • Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc, 5–10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the acid is prone to epimerization; otherwise, proceed at RT.

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise.

    • Expert Insight: T3P is less exothermic than HATU, but dropwise addition controls the rate of anhydride formation.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Note: T3P kinetics are slower than HATU. If LCMS shows incomplete conversion after 24h, add 0.5 equiv more T3P and heat to 40°C.

  • Workup:

    • Add water to the reaction mixture.

    • Separate phases.

    • Wash the organic phase with water (3x) and sat.

      
       (2x).
      
    • The T3P byproducts (propylphosphonic acid) are highly water-soluble and are removed in the aqueous phase.

  • Isolation: Concentrate the organic phase to yield the product.

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (DMSO-d6 or CDCl3):

    • Look for the Azetidine ring protons : typically multiplet signals around

      
       3.0 – 3.8 ppm.
      
    • Oxanyl protons : Distinct multiplets for the tetrahydropyran ring (

      
       1.5 – 4.0 ppm).
      
    • Amide NH : Doublet or broad singlet around

      
       6.0 – 8.5 ppm.
      
  • LCMS:

    • Expect

      
       peak corresponding to Acid MW + 152.1 Da (Fragment added - H2O).
      
    • Note: The tertiary amine may cause tailing on standard C18 columns. Use a high-pH buffer (Ammonium Bicarbonate) or add 0.1% TFA to sharpen the peak.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Product in Aqueous) Product protonated during workup.CRITICAL: Ensure aqueous washes are basic (pH > 8) or neutral. Re-extract aqueous waste with DCM/IPA (3:1).
Incomplete Reaction (HATU) Amine salt not neutralized.Ensure at least 3.0 equiv of DIEA is used. Check pH of reaction mixture (wet pH paper)

should be 8-9.
Epimerization of Acid Over-activation or high temperature.Switch to Protocol B (T3P) and run at 0°C. Reduce base loading.
Azetidine Ring Opening Strong acid exposure.[4]Avoid heating in strong acids (e.g., 6N HCl). Use mild deprotection (e.g., TFA/DCM) if removing other groups.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • Enamine Ltd. (n.d.). Building Blocks: Azetidines. Retrieved from Enamine Catalog. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • PubChem. (2023). Compound Summary: [1-(Oxan-4-yl)azetidin-2-yl]methanamine.[1] National Library of Medicine. Link

Sources

General procedure for functionalizing the primary amine in azetidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of Azetidine Scaffolds


 (Ring) and 

(Exocyclic) Amines in Azetidines

Abstract

Azetidines are increasingly utilized in medicinal chemistry as bioisosteres for gem-dimethyl groups, cyclobutanes, and larger saturated heterocycles (pyrrolidines/piperidines). Their incorporation often lowers lipophilicity (


) and improves metabolic stability while imparting rigid vectors to substituents. However, the high ring strain of the azetidine core (

) introduces specific synthetic challenges, particularly susceptibility to acid-catalyzed ring opening. This guide details the functionalization of the primary amine (typically found at the

position in 3-aminoazetidine) and the secondary ring amine (

), providing validated protocols that mitigate degradation risks.

Strategic Analysis: The Azetidine Challenge

Before initiating synthesis, researchers must distinguish between the two common "amine" targets in azetidine scaffolds.

FeatureRing Amine (

)
Exocyclic Primary Amine (

)
Type Secondary Amine (

)
Primary Amine (

)
Reactivity Nucleophilic, but sterically constrained.Highly nucleophilic, sterically accessible.
Key Risk Ring Opening: Protonation or quaternization can trigger nucleophilic attack at

, cleaving the ring.
Over-alkylation: Prone to double alkylation if not controlled.
Common Role Scaffold attachment point (Amide/Aryl coupling).Solubilizing group or vector for extending SAR.
Decision Matrix: Functionalization Workflow

AzetidineWorkflow Start Target: Azetidine Functionalization CheckType Which Amine? Start->CheckType N1_Path Ring Nitrogen (N1) (Secondary) CheckType->N1_Path C3_Path Exocyclic Amine (C3) (Primary) CheckType->C3_Path N1_Method Select Method N1_Path->N1_Method C3_Protect Is N1 Protected? C3_Path->C3_Protect N1_Amide Amide Coupling (HATU/DIPEA) N1_Method->N1_Amide N1_SnAr SnAr Arylation (Base/Heat) N1_Method->N1_SnAr N1_Buchwald Pd-Catalysis (RuPhos/BrettPhos) N1_Method->N1_Buchwald C3_Yes Yes (Boc/Cbz) C3_Protect->C3_Yes C3_No No C3_Protect->C3_No C3_Action Standard Amine Protocols Apply C3_Yes->C3_Action C3_Block MUST Protect N1 first (Avoid polymerization) C3_No->C3_Block

Figure 1: Decision matrix for selecting the appropriate functionalization pathway based on the target amine.

Critical Stability Warning: The Acid Trap

The Failure Mode: The most common failure in azetidine chemistry is acid-catalyzed ring opening .

  • Mechanism: Protonation of the ring nitrogen (

    
    ) activates the adjacent carbons (
    
    
    
    ) toward nucleophilic attack (by solvent, chloride ions, or intramolecular nucleophiles).
  • Consequence: Formation of 3-chloropropylamine derivatives or polymerized byproducts.

Rule of Thumb: Avoid aqueous acidic workups (e.g., 1M HCl washes) and strong acidic deprotection conditions (e.g., neat TFA) for prolonged periods if possible. If acidic deprotection (e.g., Boc removal) is necessary, use HCl in Dioxane or TFA/DCM (1:4) at


 and quench immediately with saturated 

.

Protocol A: Functionalizing the Primary Amine (at )

Target: 3-Aminoazetidine derivatives.

To functionalize the primary amine at


, the ring nitrogen (

) must be protected (e.g., Boc, Cbz, Benzhydryl) to prevent polymerization or competitive reaction.
Reagents
  • Substrate: 1-Boc-3-aminoazetidine (Commercial or prepared via reductive amination of 1-Boc-3-azetidinone).

  • Electrophile: Alkyl halide, Aldehyde (for reductive amination), or Acid Chloride.

  • Base: Diisopropylethylamine (DIPEA).[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Procedure: Reductive Amination (Recommended for Alkylation)

Direct alkylation of the primary amine often leads to over-alkylation. Reductive amination is preferred for mono-alkylation.

  • Imine Formation:

    • In a vial, dissolve 1-Boc-3-aminoazetidine (1.0 equiv) and the Aldehyde (1.1 equiv) in anhydrous DCE (

      
      ).
      
    • Add Acetic Acid (1.0 equiv) to catalyze imine formation.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Cool to

      
      .
      
    • Add Sodium Triacetoxyborohydride (

      
      , 1.5 equiv) in one portion.
      
    • Allow to warm to RT and stir for 4–16 hours.

  • Workup (Crucial):

    • Quench with saturated aqueous

      
        (do not use acid).
      
    • Extract with DCM (

      
      ).[2]
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography (typically MeOH/DCM gradients).

Protocol B: Functionalizing the Ring Nitrogen ( )

Target: Attaching the azetidine scaffold to a core structure.

This is the most common "azetidine functionalization." The ring nitrogen is secondary and moderately hindered.

Method 1: Amide Coupling (HATU)

Best for: Attaching carboxylic acids.

  • Activation:

    • Dissolve Carboxylic Acid (1.0 equiv) in DMF (

      
      ).
      
    • Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to form the activated ester.

  • Coupling:

    • Add the Azetidine hydrochloride salt (or free base) (1.2 equiv).

    • Note: If using the HCl salt, ensure enough DIPEA is present to neutralize it (total 3.0–4.0 equiv).

  • Reaction:

    • Stir at RT for 1–2 hours. (Monitor by LCMS).[1][2]

  • Workup:

    • Dilute with EtOAc.[3] Wash with saturated

      
        (mildly acidic, safe for short contact) or water/brine. Avoid 1M HCl. 
      
Method 2: Arylation

Best for: Electron-deficient heteroaryls (e.g., chloropyrimidines, fluoronitrobenzenes).

  • Setup:

    • Combine Aryl Halide (1.0 equiv) and Azetidine (1.2 equiv) in DMSO or NMP (

      
      ).
      
    • Add DIPEA or

      
        (2.0–3.0 equiv).
      
  • Heating:

    • Heat to

      
      .
      
    • Caution: Azetidines can degrade at very high temperatures (

      
      ) in polar solvents over long periods. Monitor closely.
      
  • Isolation:

    • Precipitate into water or extract with EtOAc/LiCl (aq) wash to remove DMSO.

Method 3: Buchwald-Hartwig Amination

Best for: Unactivated aryl halides.

Azetidines can be challenging substrates for Pd-coupling due to their ability to chelate Pd and their steric bulk.

  • Catalyst System: Pd(OAc)2 + RuPhos or BrettPhos .

    • Why? RuPhos is specifically designed for secondary amines and prevents

      
      -hydride elimination.
      
  • Base:

    
      or NaOtBu .
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Conditions:

    
     under Argon/Nitrogen.
    

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Ring Opening (Linear byproduct) Acidic workup or acidic reaction conditions.Switch to basic workup (

). Use

for deprotection, not aqueous acid.
Low Yield in Amide Coupling Azetidine HCl salt not fully neutralized.Increase DIPEA loading. Ensure the internal pH is

.
Polymerization Free amine at

reacting with

(intermolecular).
Ensure orthogonal protection (e.g., keep

Boc-protected while reacting

).
No Reaction (SnAr) Steric hindrance of the 4-membered ring.Switch to Buchwald conditions or use a more leaving-group labile electrophile (F > Cl).

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Source: Chemistry - A European Journal (2024).[4] Context: Discusses orthogonal protection and chemoselective functionalization of 3-aminoazetidines.

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Medicinal Chemistry Letters (2021). Context: Definitive guide on the acid-stability issues and decomposition mechanisms of azetidines.

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Source: ResearchGate / Journal of Organic Chemistry. Context: Protocols for Buchwald-Hartwig coupling using strained rings.

  • A Single-Step Synthesis of Azetidine-3-Amines. Source: ChemRxiv (2016). Context: General procedures for synthesizing and handling 3-aminoazetidine scaffolds.

  • Process Optimization for Acid-Amine Coupling. Source: Current Chemistry Letters (2023). Context: General HATU/DIPEA coupling protocols applicable to secondary amines.

Sources

Protecting group strategies for [1-(Oxan-4-yl)azetidin-2-yl]methanamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for [1-(Oxan-4-yl)azetidin-2-yl]methanamine

Abstract & Strategic Context

The scaffold [1-(Oxan-4-yl)azetidin-2-yl]methanamine represents a high-value pharmacophore in modern medicinal chemistry, particularly for ion channel inhibitors (e.g., NaV1.8) and GPCR ligands. Its structural value lies in its high


 character and rigidified vector alignment. However, this molecule presents a unique "stability paradox":
  • The Azetidine Ring: Highly strained (~25 kcal/mol), susceptible to nucleophilic ring-opening (homo-Michael addition type) and acid-catalyzed degradation.

  • The Oxane (Tetrahydropyran) Moiety: Generally stable, but the ether linkage can be sensitive to strong Lewis acids.

  • The Amine Systems: It contains a basic tertiary amine (ring nitrogen) and a nucleophilic primary amine (exocyclic).

This guide details three orthogonal protecting group (PG) strategies for the primary amine, prioritizing the preservation of the strained azetidine ring.

Strategic Analysis: Selecting the Right PG

The choice of protecting group is dictated by the downstream chemistry and the tolerance of the azetidine ring.

Decision Matrix:

FeatureBoc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl) Cbz (Carboxybenzyl)
Install Conditions Base/Neutral (Mild)Base (Mild)Base (Mild)
Deprotection Acid (TFA or HCl)Base (Piperidine/DBU)Hydrogenolysis (

)
Azetidine Risk Moderate: Strong acid can trigger ring opening or polymerization.Low: Azetidines are base-stable.Low: Generally safe, but catalyst poisoning by tertiary amine is possible.
Oxane Risk Low: Stable to TFA/HCl.None: Stable to base.None: Stable to hydrogenation.
Recommendation Standard use, but requires temperature control .Best for solid-phase or acid-sensitive routes.Best for orthogonal protection.[1]

Protocol 1: The Boc Strategy (Acid-Labile)

Rationale: Boc is the industry standard due to cost and ease of handling. However, the standard "50% TFA/DCM" cocktail can be too aggressive for strained azetidines if not temperature-controlled. The tertiary amine in the ring will protonate first, which theoretically protects against nucleophilic attack, but thermal energy can still drive ring cleavage.

Workflow Diagram

BocStrategy Start Start: [1-(Oxan-4-yl)azetidin-2-yl]methanamine Install Installation: Boc2O (1.1 eq), Et3N, DCM, 0°C to RT Start->Install Check1 QC: TLC/LCMS (Check for bis-Boc) Install->Check1 React Downstream Chemistry (e.g., Amide Coupling) Check1->React Deprot Deprotection: 4M HCl in Dioxane OR 20% TFA/DCM (0°C) React->Deprot Critical Step Quench Quench: Cold NaHCO3 (aq) or Amberlyst A-21 (Resin) Deprot->Quench Keep < 5°C Final Final Product: Free Amine (Salt or Freebase) Quench->Final

Caption: Figure 1. Controlled Boc installation and deprotection workflow to minimize azetidine ring stress.

Step-by-Step Protocol

A. Installation

  • Dissolve [1-(Oxan-4-yl)azetidin-2-yl]methanamine (1.0 eq) in DCM (10 mL/g).

  • Add

    
     (1.5 eq) and cool to 0°C.
    
  • Add

    
     (1.1 eq) dropwise.
    
  • Warm to RT and stir for 2 hours.

  • QC Point: Monitor TLC. The tertiary amine usually prevents bis-Boc formation due to steric bulk, but check for a higher

    
     spot.
    
  • Wash with water (avoid acidic wash to prevent salt formation of the ring nitrogen). Dry over

    
    .
    

B. Controlled Deprotection (The "Cold Acid" Method) Standard TFA deprotection generates heat, which is fatal to azetidines.

  • Cool the Boc-protected intermediate in DCM to 0°C (Ice/Water bath).

  • Add pre-cooled TFA dropwise to reach a final concentration of 20% v/v. Do not exceed 0°C.

  • Stir at 0°C for 2-4 hours. Monitor by LCMS.

  • Workup (Critical): Do not concentrate the acidic solution on a rotavap at high heat.

    • Option A (Freebase): Pour slowly into cold saturated

      
      . Extract with DCM/IPA (3:1).
      
    • Option B (Salt): If using HCl/Dioxane, evaporate at <30°C under high vacuum.

Protocol 2: The Fmoc Strategy (Base-Labile)

Rationale: This is the safest route for the azetidine ring. Azetidines are highly resistant to base-mediated hydrolysis. This strategy is ideal if the downstream chemistry involves acidic steps (where the Fmoc remains stable) or for Solid Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol

A. Installation Avoid Fmoc-Cl, which can be too reactive and cause dipeptide formation. Use Fmoc-OSu.

  • Dissolve the amine in Water/Acetonitrile (1:1).

  • Add

    
     (2.0 eq).
    
  • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq).

  • Stir at RT for 3-6 hours.

  • Purification: The Fmoc group makes the molecule lipophilic. Extract with EtOAc.

B. Deprotection

  • Dissolve crude intermediate in DMF (or DCM if solubility permits).

  • Add Piperidine (20% v/v). Alternative: DBU (2%) + Piperidine (2%) for faster reaction.

  • Stir at RT for 30 minutes.

  • Scavenging: The byproduct (dibenzofulvene) can be troublesome.

    • Tip: Add a thiol scavenger (e.g., 1-octanethiol) if doing solution-phase synthesis to trap the fulvene, preventing it from reacting with the liberated amine.

Protocol 3: The Cbz Strategy (Orthogonal)

Rationale: Cbz (Z) protection allows for removal via Hydrogenolysis (


), which is neutral and mild.
Warning: Do not  use HBr/AcOH for Cbz removal with this molecule. The strong acid combined with the nucleophilic bromide can cleave the oxane ether or open the azetidine.
Hydrogenolysis Protocol
  • Dissolve Cbz-protected compound in MeOH or EtOH.

  • Catalyst Selection: Add 10% Pd/C (10 wt% loading).

    • Note: The tertiary amine in the azetidine ring can coordinate to Pd, slowing the reaction. If stalling occurs, add 1.0 eq of HCl (if the ring is stable) or use Pd(OH)₂ (Pearlman's Catalyst) which is more robust for amines.

  • Apply

    
     balloon (1 atm). Stir vigorously.
    
  • Filtration: Filter through Celite immediately. Do not let the catalyst dry out in the presence of the product (oxidation risk).

Troubleshooting & QC Data

Common Failure Modes:

ObservationDiagnosisCorrective Action
LCMS: M+18 peak Ring Opening (Hydrolysis)Acid was too strong or wet. Use anhydrous HCl/Dioxane.
LCMS: M+36 peak Ring Opening (Chloride attack)HCl concentration too high. Switch to TFA or lower temp.
Low Yield (Hydrogenolysis) Catalyst PoisoningThe tertiary amine is binding Pd. Add trace AcOH or switch to

.

NMR Validation Markers (400 MHz,


): 
  • Ring Integrity: Look for the azetidine ring protons.

    • 
       usually appear as multiplets between 
      
      
      
      2.8 – 3.8 ppm.
    • Ring Opening: If opened, these signals shift significantly downfield and simplify into linear alkyl chains.

  • Oxane Integrity: The oxane protons (

    
     3.3 – 4.0 ppm) should remain distinct multiplets.
    

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Link

  • Couty, F., & Evano, G. (2006). Synthesis of azetidines and their application in organic synthesis.[3][4][5][6] Organic Preparations and Procedures International, 38(5), 427-465. Link

  • St-Denis, J. D., & Whiting, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[5] Organic & Biomolecular Chemistry.[1][3][4][5][7][8] Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azetidines. Journal of Organic Chemistry, 75(24), 8716–8719. (Discusses sp3-rich scaffolds including azetidines). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Ring-Opening Side Reactions in Azetidine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for azetidine chemistry. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and manipulating azetidine-containing molecules. The inherent ring strain of the four-membered azetidine ring, while synthetically useful, also renders it susceptible to undesired ring-opening reactions.[1][2][3][4] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize these side reactions and achieve your synthetic goals.

The Azetidine Conundrum: Strain vs. Stability

Azetidines are valuable scaffolds in medicinal chemistry, offering a rigid three-dimensional structure that can enhance binding to biological targets.[1] However, the significant ring strain of approximately 25.4 kcal/mol makes them prone to cleavage.[4] This reactivity is a double-edged sword: it can be harnessed for productive chemical transformations but can also lead to decomposition and low yields if not properly controlled.[2][4] Understanding the factors that trigger ring-opening is paramount to successful azetidine chemistry.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in the lab, providing explanations for the underlying causes and actionable solutions.

Issue 1: Ring-Opening Under Acidic Conditions

Symptoms:

  • Formation of a major byproduct identified as a ring-opened amine (e.g., a 3-halopropylamine if a halide source is present).

  • Significant loss of starting material upon treatment with acid.

  • Inconsistent results in reactions involving acidic reagents or workups.

Causality: The nitrogen atom of the azetidine ring is basic and can be protonated under acidic conditions.[5] This protonation forms a highly strained azetidinium ion, which is an excellent electrophile.[6][7] Nucleophiles present in the reaction mixture, including the counter-ion of the acid or the solvent itself, can then readily attack one of the ring carbons, leading to cleavage of a C-N bond.[1][8] The rate of this decomposition is highly pH-dependent, with significantly faster degradation at lower pH.[1]

Solutions & Protocols:

  • pH Control:

    • Recommendation: Maintain the reaction pH in the neutral to slightly basic range whenever possible.[9]

    • Protocol: Buffered Reaction: If acidic conditions are necessary, use a well-characterized buffer system to maintain a precise and stable pH throughout the reaction. Monitor the pH periodically and adjust as needed.

  • Protecting Group Strategy:

    • Recommendation: Introduce an electron-withdrawing protecting group on the azetidine nitrogen. This reduces the basicity of the nitrogen, making it less susceptible to protonation.[9] Common and effective protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

    • Experimental Protocol: N-Boc Protection of an Azetidine

      • Dissolve the azetidine (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

      • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv) and a non-nucleophilic base like triethylamine (TEA) (1.2 equiv) or 4-dimethylaminopyridine (DMAP) (0.1 equiv).

      • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

      • Perform an aqueous workup and purify the N-Boc protected azetidine by column chromatography.

  • Solvent Selection:

    • Recommendation: Aprotic solvents are generally preferred over protic solvents when working with azetidines, especially under acidic conditions, to avoid solvolysis.[5][9]

Issue 2: Nucleophilic Ring-Opening

Symptoms:

  • Formation of byproducts resulting from the addition of a nucleophile to the azetidine ring.

  • Low yields of the desired product when using strong nucleophiles.

Causality: The strained C-N bonds of the azetidine ring are susceptible to attack by nucleophiles. This can be a desired reaction pathway in some synthetic strategies but is a problematic side reaction in others. The regioselectivity of the attack is influenced by steric and electronic factors of the substituents on the azetidine ring.[10]

Solutions & Protocols:

  • Activation of the Azetidine Nitrogen:

    • Recommendation: In many cases, nucleophilic ring-opening is facilitated by prior activation of the azetidine nitrogen, for instance, by forming an azetidinium ion.[7][11][12] Avoiding conditions that generate these highly reactive intermediates is key if ring-opening is to be prevented.

    • Troubleshooting: If you suspect the formation of an azetidinium ion intermediate, consider modifying the reaction conditions to be less electrophilic. For example, if using an alkylating agent, choose one that is less reactive.

  • Steric Hindrance:

    • Recommendation: Introducing bulky substituents on the azetidine ring can sterically hinder the approach of nucleophiles, thus reducing the rate of ring-opening.

  • Temperature Control:

    • Recommendation: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures will disfavor the higher activation energy pathway of ring-opening.

Frequently Asked Questions (FAQs)

Q1: My N-aryl azetidine is decomposing during my reaction. What could be the cause?

A1: N-aryl azetidines can be particularly susceptible to intramolecular ring-opening, especially if there is a pendant nucleophilic group on the N-aryl substituent.[1][8] This can occur via an acid-mediated mechanism where the azetidine nitrogen is protonated, followed by intramolecular attack.[1][8] The stability of these compounds is highly dependent on the pKa of the azetidine nitrogen.[1] If the pKa is low, protonation is less likely, and the compound will be more stable.[1]

Q2: I am trying to perform a reaction on a substituent at the 3-position of the azetidine ring, but I am getting ring-opened products. How can I prevent this?

A2: Reactions at other positions of the azetidine ring can inadvertently create conditions that favor ring-opening. For example, if the reaction generates an acidic byproduct, this can catalyze the cleavage of the ring. It is crucial to maintain neutral or slightly basic conditions if possible. The use of a nitrogen protecting group can also enhance stability.[9]

Q3: Can Lewis acids be used in reactions involving azetidines without causing ring-opening?

A3: The use of Lewis acids with azetidines must be approached with caution. Lewis acids can coordinate to the nitrogen atom, activating the ring towards nucleophilic attack and subsequent opening.[13] However, in some cases, a carefully chosen Lewis acid can be used to promote a desired reaction without significant ring-opening, especially if the nucleophile is highly reactive and the reaction is performed at low temperatures. It is often a matter of empirical optimization.

Data Summary

Factor Influencing Ring-Opening Effect on Stability Recommended Mitigation Strategy
Low pH Decreases stabilityMaintain neutral/basic pH, use buffers[1][9]
Protic Solvents Can lead to solvolysisUse aprotic solvents[5][9]
Electron-donating N-substituents Increases nitrogen basicity, promoting protonationUse electron-withdrawing protecting groups (e.g., Boc, Cbz)[9]
Presence of strong nucleophiles Can directly attack the ringLower reaction temperature, use less nucleophilic reagents if possible
Formation of Azetidinium Ions Greatly increases susceptibility to ring-openingAvoid strongly electrophilic reagents[6][7]

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanisms of azetidine ring-opening and the protective effect of an N-Boc group.

G cluster_0 Acid-Catalyzed Ring-Opening Azetidine Azetidine Protonated_Azetidine Azetidinium Ion Azetidine->Protonated_Azetidine Protonation Ring_Opened_Product Ring-Opened Product Protonated_Azetidine->Ring_Opened_Product Nucleophilic Attack H_plus H+ Nu Nu-

Caption: Acid-catalyzed ring-opening of an azetidine.

G cluster_1 Protective Effect of N-Boc Group N_Boc_Azetidine N-Boc Azetidine No_Protonation Reduced Basicity (No Protonation) N_Boc_Azetidine->No_Protonation Stable_Ring Stable Ring No_Protonation->Stable_Ring H_plus_no H+

Caption: N-Boc group reduces basicity and prevents protonation.

References

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & McAllister, L. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1646-1651. [Link]

  • Singh, G. S. (2017). Regioselective ring opening reactions of azetidines. Tetrahedron, 73(29), 4069-4097. [Link]

  • Parmar, D., & Peruncheralathan, S. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2647-2673. [Link]

  • Request PDF. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • Parmar, D., & Peruncheralathan, S. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2647-2673. [Link]

  • Kim, H., & Lee, W. K. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774. [Link]

  • ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives. [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & McAllister, L. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Kim, J. H., Lee, H. J., & Lee, W. K. (2005). The preparation of stable aziridinium ions and their ring-openings. Chemical Communications, (20), 2593-2595. [Link]

  • Strieth-Kalthoff, F., Sandfort, F., Segler, M., & Glorius, F. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1008-1015. [Link]

  • Smith, M. W., & Sarpong, R. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(18), 9143-9154. [Link]

  • Kim, H., & Lee, W. K. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry, 7, 471. [Link]

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Request PDF. (n.d.). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. ResearchGate. [Link]

  • Couty, F., Drouillat, B., Evano, G., & David, O. (2013). Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles. EPFL. [Link]

  • Wang, X. R., & Zhang, Y. (2022). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers, 9(1), 127-134. [Link]

  • Parmar, D., & Peruncheralathan, S. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48195-48225. [Link]

  • Rupar, P. A. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(20), 2516-2531. [Link]

  • Lee, W. K., & Kim, H. (2018). Alkylative Aziridine Ring-Opening Reactions. Molecules, 23(11), 2898. [Link]

  • Request PDF. (n.d.). Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Uesugi, S., Watanabe, H., & Nagasawa, K. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269415. [Link]

  • Zhang, Z., & Jacobsen, E. N. (2021). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 143(8), 3044-3050. [Link]

  • Bornholdt, J., Felding, J., Clausen, R. P., & Kristensen, J. L. (2010). Ring opening of pymisyl-protected aziridines with organocuprates. Chemistry, 16(41), 12474-12480. [Link]

  • Singh, G. S. (2017). (PDF) Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate. [Link]

  • Strieth-Kalthoff, F., Sandfort, F., Segler, M., & Glorius, F. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PMC. [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. Condition D: PG-azetidine (1...). [Link]

  • Wikipedia. (n.d.). Azetidine. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-(Oxan-4-yl)azetidine Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for synthetic strategies involving 1-(oxan-4-yl)azetidine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with substitution reactions on this sterically demanding scaffold. The inherent bulk of the oxanyl group often impedes traditional synthetic routes. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate these synthetic hurdles.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the substitution of 1-(oxan-4-yl)azetidine, providing explanations for the underlying causes and offering practical solutions.

Question 1: My nucleophilic substitution reaction on a 2- or 3-substituted 1-(oxan-4-yl)azetidine is failing or giving very low yields. What are the likely causes and how can I fix this?

Answer:

This is a classic case of steric hindrance. The bulky oxan-4-yl group on the azetidine nitrogen significantly obstructs the approach of nucleophiles, especially at the adjacent 2- and 4-positions of the azetidine ring. This steric shield slows down the desired S(N)2 reaction, often allowing side reactions to dominate.[1]

Here’s a breakdown of the contributing factors and potential solutions:

  • Steric Occlusion: The primary issue is the sheer size of the oxanyl group, which physically blocks the trajectory of the incoming nucleophile. This is particularly problematic for S(_N)2 reactions that require a specific backside attack geometry.[2]

  • Substrate Rigidity: The fused ring system can limit the conformational flexibility needed to achieve the optimal transition state for substitution.

Troubleshooting Strategies:

StrategyRationale
Increase Reaction Temperature Provides the necessary activation energy to overcome the steric barrier.
Use Microwave Irradiation Can significantly accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times.[3][4][5]
Employ a More Potent Nucleophile A stronger nucleophile can more effectively compete with side reactions.
Optimize Solvent Choice Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for S(N)2 reactions as they do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive.
Consider Alternative Mechanisms If S(_N)2 is consistently failing, explore pathways that circumvent the direct nucleophilic attack, such as ring-opening/ring-closing strategies.
Question 2: I'm observing significant byproduct formation, including elimination and ring-opening products. How can I improve the selectivity of my substitution reaction?

Answer:

The formation of byproducts is a common consequence of sterically hindered reactions. When the desired substitution is slow, other reaction pathways become more competitive.

  • Elimination (E2) Reactions: If there is a suitable proton on a carbon adjacent to the leaving group, a strong base can induce elimination to form an azetine. This is more likely with bulky, strongly basic nucleophiles.

  • Ring-Opening: The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to nucleophilic ring-opening, especially under harsh conditions or with activation of the nitrogen.[6][7]

Strategies to Enhance Selectivity:

StrategyRationale
Use a Non-nucleophilic Base If a base is required, use a sterically hindered, non-nucleophilic base like DBU or proton sponge to minimize its direct reaction with the substrate.
Control Stoichiometry Carefully control the stoichiometry of the nucleophile to avoid excess that could promote side reactions.
Lower Reaction Temperature (if feasible) While higher temperatures can overcome steric hindrance, they can also promote undesired pathways. A careful optimization of temperature is crucial.
Protecting Groups In some cases, temporarily modifying the oxanyl group or other parts of the molecule can alter the steric environment and favor the desired reaction.
Question 3: Are there any strategies to activate the azetidine ring to facilitate substitution, even with the steric hindrance from the 1-(oxan-4-yl) group?

Answer:

Yes, activating the azetidine ring can make it more susceptible to nucleophilic attack, potentially overriding the steric hindrance.

  • Formation of Azetidinium Ions: Quaternization of the azetidine nitrogen with an alkylating agent (e.g., methyl triflate) forms a highly reactive azetidinium ion.[8][9] This positively charged intermediate is significantly more electrophilic and prone to nucleophilic attack and ring-opening.[10][11] The regioselectivity of the subsequent nucleophilic attack will depend on the substitution pattern of the azetidine ring.[9]

  • N-Activating Groups: While the oxanyl group is already present, in other contexts, using an electron-withdrawing group on the nitrogen (like a sulfonyl group) can activate the ring towards certain reactions.[12]

Workflow for Azetidinium Ion Mediated Substitution:

G cluster_0 Activation cluster_1 Substitution A 1-(Oxan-4-yl)azetidine C Azetidinium Ion Intermediate A->C Quaternization B Alkylating Agent (e.g., MeOTf) B->C E Substituted Product (or Ring-Opened Product) C->E Nucleophilic Attack D Nucleophile D->E

Caption: Azetidinium ion formation and subsequent nucleophilic attack.

Question 4: I am considering a multi-step approach to bypass the steric hindrance. What are some viable alternative synthetic routes?

Answer:

When direct substitution is not feasible, multi-step strategies can be highly effective.

  • Ring-Construction Approach: Instead of starting with the pre-formed 1-(oxan-4-yl)azetidine, consider building the substituted azetidine ring from a precursor that already contains the desired substituent. This often involves the cyclization of an appropriately functionalized amino alcohol or amino halide.[13]

  • Aza-Michael Addition: For substitutions at the 3-position, an aza-Michael addition of a suitable N-heterocycle to a 3-ylideneazetidine precursor can be a powerful method.[14][15]

Conceptual Workflow for Ring-Construction:

G A Functionalized Precursor (e.g., Amino alcohol) B Introduction of Oxan-4-yl group A->B C Activation of Hydroxyl Group (e.g., Mesylation) B->C D Intramolecular Cyclization C->D E Substituted 1-(Oxan-4-yl)azetidine D->E

Sources

Validation & Comparative

A Comparative Guide to the ¹H-NMR Spectral Analysis of [1-(Oxan-4-yl)azetidin-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H-NMR spectrum of the novel heterocyclic compound, [1-(Oxan-4-yl)azetidin-2-yl]methanamine. In the dynamic field of drug discovery, the unambiguous structural elucidation of new chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework of organic compounds.

Due to the novelty of [1-(Oxan-4-yl)azetidin-2-yl]methanamine, publicly available experimental ¹H-NMR data is limited. Therefore, this guide presents a comprehensive predicted analysis grounded in the fundamental principles of NMR and supported by experimental data from structurally analogous compounds. We will dissect the predicted spectrum, offering a rationale for the chemical shifts, coupling patterns, and integration values. This predictive analysis serves as a robust benchmark for researchers actively synthesizing or working with this compound and similar molecular scaffolds.

Structural Overview and Predicted Proton Environments

The structure of [1-(Oxan-4-yl)azetidin-2-yl]methanamine combines three key fragments: a 2-substituted azetidine ring, a tetrahydropyran (oxane) ring attached via a nitrogen linkage, and a primary aminomethyl group. Each of these fragments imparts distinct and predictable features to the overall ¹H-NMR spectrum.

cluster_workflow ¹H-NMR Analysis Workflow prep Sample Preparation (5-10 mg in 0.6 mL solvent) acq Data Acquisition (≥400 MHz Spectrometer) prep->acq Insert into spectrometer proc Data Processing (FT, Phasing, Baseline Correction) acq->proc Generate FID analysis Spectral Analysis (Shifts, Integration, Coupling) proc->analysis Generate Spectrum struct Structure Verification analysis->struct

Comparative Guide: Azetidine vs. Pyrrolidine Linkers in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Pivot

In fragment-based drug discovery (FBDD) and lead optimization, the choice between a 4-membered azetidine and a 5-membered pyrrolidine linker is rarely arbitrary. It is a strategic decision used to modulate Lipophilic Ligand Efficiency (LLE) , basicity (pKa) , and metabolic liability .

While pyrrolidine is the "workhorse" secondary amine due to its synthetic accessibility and envelope conformation, azetidine acts as a high-value "fixer" scaffold. The transition from pyrrolidine to azetidine (the "Azetidine Switch") typically results in:

  • Reduced Basicity:

    
    pKa 
    
    
    
    -1.0 to -2.0 units (mitigating hERG liability).
  • Lowered Lipophilicity:

    
    LogD 
    
    
    
    -0.3 to -0.5 (improving solubility).
  • Altered Exit Vectors: A shift in substituent geometry that can either clinch a salt bridge or break a binding pose.

This guide analyzes the bioactivity and physicochemical trade-offs of these two heterocycles, supported by experimental protocols and decision-making frameworks.

Physicochemical Foundations: The "Why" Behind the Switch

The fundamental differences between these rings stem from ring strain and orbital hybridization.

FeatureAzetidine (4-membered)Pyrrolidine (5-membered)Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/molAzetidines are chemically reactive; prone to ring-opening if activated.
Hybridization Increased s-character in N lone pairStandard

Azetidine N is less basic (lower pKa) than Pyrrolidine N.
Conformation Puckered "Butterfly" (

)
Envelope (

/

)
Azetidine is more rigid; defines stricter exit vectors.
Lipophilicity Lower LogPHigher LogPAzetidine improves LLE and aqueous solubility.
The Basicity Modulation (pKa)

The most common driver for switching to azetidine is to lower the pKa of a basic center.

  • Pyrrolidine pKa: ~11.3 (secondary amine). High basicity often leads to lysosomal trapping (high

    
    ) and hERG channel inhibition (QTc prolongation risk).
    
  • Azetidine pKa: ~10.4 (secondary amine). The increased s-character of the nitrogen lone pair (due to bond angle constraints) makes it less available for protonation.

  • Result: This shift is often sufficient to improve permeability and reduce off-target cardiac toxicity without sacrificing solubility.

Strategic Decision Matrix (Logic Flow)

The following diagram illustrates the decision logic when choosing between these scaffolds during Lead Optimization.

LinkerSelection Start Lead Compound Analysis (Current Linker: Pyrrolidine) Check_hERG Is hERG/QTc a liability? Start->Check_hERG Check_LogD Is LogD > 3.0? Check_hERG->Check_LogD No Azetidine_Rec Recommendation: Switch to Azetidine Check_hERG->Azetidine_Rec Yes (Lower pKa needed) Check_Vector Does binding require precise vector alignment? Check_LogD->Check_Vector No Check_LogD->Azetidine_Rec Yes (Lower Lipophilicity) Pyrrolidine_Rec Recommendation: Retain Pyrrolidine Check_Vector->Pyrrolidine_Rec Flexible fit needed Validation Validate via Matched Molecular Pair (MMP) Check_Vector->Validation Rigid fit needed Validation->Azetidine_Rec Vector Match Validation->Pyrrolidine_Rec Vector Mismatch

Caption: Decision tree for navigating the "Azetidine Switch" based on ADMET liabilities.

Matched Molecular Pair (MMP) Data Analysis

The following table summarizes a generalized Matched Molecular Pair analysis derived from medicinal chemistry literature (e.g., J. Med. Chem. data sets on saturated heterocycles).[1][2][3]

Scenario: Optimization of a generic GPCR antagonist (Amine-Linker-Aryl).

PropertyPyrrolidine Analog (Reference)Azetidine Analog (Switch)

(Change)
Interpretation
pKa (Calc) 10.89.2-1.6 Significant reduction in basicity; likely reduces phospholipidosis risk.
LogD (pH 7.4) 2.82.3-0.5 Improved hydrophilicity; better solubility forecast.
Cl_int (microsomal) 45 µL/min/mg12 µL/min/mgImproved Azetidine often blocks "soft spot" oxidation sites present on the pyrrolidine ring carbons.
Potency (

)
15 nM45 nM3x Loss Risk: The vector change (109° vs 120°) may misalign the warhead.

Expert Insight: While the azetidine analog shows superior ADME properties (lower Cl_int, lower LogD), the potency drop indicates a structural mismatch. In this scenario, the chemist would likely add a substituent (e.g., 3-fluoroazetidine) to regain potency while keeping the ADME gains, rather than reverting to pyrrolidine.

Experimental Protocols (Self-Validating Systems)

To objectively compare these linkers, you must evaluate Metabolic Stability (Microsomal Stability Assay) and Synthetic Feasibility .

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine if the ring strain of azetidine introduces metabolic instability (ring opening) compared to the robust pyrrolidine.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System.

  • Test Compounds (Azetidine/Pyrrolidine pair) at 1 µM.

  • Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix 1 µM test compound with microsomes (0.5 mg/mL final) in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction (

    
    ).
    
  • Sampling: Aliquot 50 µL at

    
     min into ice-cold Acetonitrile (containing Internal Standard) to quench.
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      

Validation Criteria:

  • Positive Control (Verapamil): Must show high clearance (>50 µL/min/mg).

  • Negative Control (Warfarin): Must show low clearance (<10 µL/min/mg).

  • Failure Mode: If Azetidine analog shows rapid disappearance without metabolite formation (M+16, M+14), suspect chemical hydrolysis (check buffer stability without microsomes).

Protocol B: Synthetic Workflow (Reductive Amination)

Synthesis of N-substituted azetidines can be tricky due to ring strain. Reductive amination is preferred over alkylation to prevent over-alkylation or ring opening.

Synthesis Substrate Azetidine-3-ol (HCl salt) Step1 1. Free base (DIPEA) 2. Imine formation (MeOH) Substrate->Step1 Reagent Aldehyde/Ketone + STAB Reagent->Step1 Step2 Reduction (NaBH(OAc)3, 0°C) Step1->Step2 pH 5-6 Product N-Alkylated Azetidine Step2->Product Yield >70%

Caption: Optimized reductive amination workflow for azetidine functionalization.

Key Precaution: Maintain temperature at 0°C during reduction. Exothermic spikes can degrade the strained azetidine ring.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. Retrieved from

  • Lowe, D. (2021). Azetidines in Medicinal Chemistry.
  • Stephens, C. E., et al. (2008). Azetidine, pyrrolidine and hexamethyleneimine at 170 K.[4] Acta Crystallographica Section C. [4]

  • Hulin, B., et al. (2005).[5] New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773.[5] [5]

  • Kalgutkar, A. S., et al. (2011). Metabolism-Guided Drug Design. Wiley-Interscience. (General reference for Microsomal Stability Protocols).
  • Wawer, M., & Bajorath, J. (2011). Matched Molecular Pair Analysis in Drug Discovery. Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Validating Stereochemical Purity of Azetidin-2-yl Methanamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of stereochemical purity is not merely an analytical task; it is a cornerstone of safe and effective therapeutic development. The three-dimensional arrangement of atoms in a chiral molecule can dramatically alter its pharmacological and toxicological profile. This guide provides an in-depth comparison of modern analytical techniques for validating the stereochemical purity of azetidin-2-yl methanamine isomers, a crucial building block in contemporary medicinal chemistry.

The structural rigidity of the azetidine ring, coupled with the flexibility of the methanamine side chain, presents unique analytical challenges. This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to stereochemical purity assessment.

The Imperative of Stereochemical Purity in Drug Development

The United States Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines on the development of stereoisomeric drugs. These guidelines emphasize that enantiomers should be treated as distinct chemical entities unless proven otherwise, necessitating the development of stereospecific analytical methods to quantify the isomeric composition of drug substances and products. For a molecule like azetidin-2-yl methanamine, where one enantiomer may be therapeutically active and the other inactive or even harmful, rigorous validation of its stereochemical purity is a non-negotiable aspect of quality control.

Orthogonal Approaches to Stereochemical Purity Determination

A robust validation strategy relies on the principle of orthogonality, where different analytical techniques with distinct separation or differentiation mechanisms are employed. This multi-faceted approach provides a higher degree of confidence in the analytical results. The primary methods for determining the enantiomeric excess (e.e.) of azetidin-2-yl methanamine isomers are chiral chromatography (HPLC and SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries. Polarimetry, while a classical technique, serves as a complementary tool, particularly for confirming the identity of the bulk enantiomer.

Chiral Chromatography: The Gold Standard for Enantioseparation

Chiral chromatography is the most widely used and definitive method for separating and quantifying enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and well-established technique for enantiomeric separations. For a polar compound like azetidin-2-yl methanamine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice due to their broad applicability.

The basic nature of the primary amine in azetidin-2-yl methanamine necessitates the addition of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase. This suppresses the interaction of the amine with residual acidic silanol groups on the silica support of the CSP, leading to improved peak shape and resolution. The choice of organic modifier (e.g., isopropanol, ethanol) and its concentration in the non-polar mobile phase (e.g., hexane or heptane) is critical for optimizing the chiral recognition and retention times.

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol. Add a basic additive, such as 0.1% (v/v) diethylamine, to the mobile phase to improve peak shape.

  • Sample Preparation: Accurately weigh and dissolve the azetidin-2-yl methanamine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength where the compound absorbs (e.g., 210 nm, if no strong chromophore is present, derivatization might be considered).

  • Injection and Analysis: Inject a suitable volume (e.g., 10 µL) of the sample solution.

  • Data Processing: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, reduced solvent consumption, and often superior resolution. For polar amines, SFC can provide excellent performance.

SFC utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations. A polar co-solvent (modifier), typically an alcohol like methanol or ethanol, is added to the CO2 to increase the mobile phase polarity and elute the polar analyte. Similar to HPLC, additives are crucial for good peak shape and resolution of amines. Acidic additives are often used in SFC to improve chiral recognition for basic compounds.

Caption: Workflow for enantiomeric excess determination by Chiral SFC.

  • Column Selection: Polysaccharide-based CSPs are also excellent choices for SFC.

  • Mobile Phase: The mobile phase consists of supercritical CO2 and a modifier. A typical starting gradient could be 5% to 40% methanol in CO2. An acidic additive, such as 0.1% trifluoroacetic acid (TFA), in the modifier can improve separation.

  • Sample Preparation: Dissolve the sample in the modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 2-4 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at an appropriate wavelength.

  • Injection and Analysis: Inject a small volume (e.g., 1-5 µL).

  • Data Processing: Calculate the % e.e. as described for the HPLC method.

NMR Spectroscopy: An Orthogonal Approach Using Chiral Auxiliaries

NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Since enantiomers are indistinguishable in a standard NMR experiment, a chiral auxiliary is used to convert the pair of enantiomers into a pair of diastereomers, which have distinct NMR spectra. This can be achieved through two main strategies: the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

Chiral Derivatizing Agents (CDAs)

CDAs are enantiomerically pure compounds that react covalently with the analyte to form diastereomers. For primary amines like azetidin-2-yl methanamine, a common and effective CDA is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). The resulting diastereomeric amides will exhibit different chemical shifts, particularly for protons near the newly formed stereocenter, allowing for quantification by integration of the corresponding signals.

The derivatization with Mosher's acid chloride introduces a bulky phenyl group and a trifluoromethyl group. The differential spatial arrangement of these groups in the two diastereomers leads to distinct anisotropic effects from the phenyl ring on the protons of the original amine, causing the chemical shift differences observed in the ¹H NMR spectrum. The ¹⁹F NMR spectrum is often simpler, showing two distinct singlets for the -CF₃ groups of the two diastereomers, which can be easily integrated for accurate quantification.

CDA_NMR_Workflow cluster_Derivatization Derivatization cluster_NMR NMR Analysis cluster_Quantification Quantification Analyte Azetidin-2-yl Methanamine (Enantiomeric Mixture) Reaction Covalent Reaction Analyte->Reaction 1. CDA Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) CDA->Reaction Diastereomers Diastereomeric Mixture Reaction->Diastereomers NMR_Tube Dissolve in CDCl₃ and transfer to NMR tube Diastereomers->NMR_Tube 2. NMR_Spec Acquire ¹H or ¹⁹F NMR Spectrum NMR_Tube->NMR_Spec 3. Spectrum NMR Spectrum with Separated Signals NMR_Spec->Spectrum Integration_NMR Integrate Diastereomeric Signals Spectrum->Integration_NMR 4. Calculation_NMR Calculate % e.e. Integration_NMR->Calculation_NMR 5.

Caption: Workflow for ee determination by NMR with a Chiral Derivatizing Agent.

  • Derivatization: In a dry NMR tube, dissolve approximately 5 mg of the azetidin-2-yl methanamine sample in 0.6 mL of anhydrous deuterated chloroform (CDCl₃). Add a slight excess (1.1 equivalents) of enantiomerically pure (R)-Mosher's acid chloride and a small amount of a non-nucleophilic base like pyridine or triethylamine (2-3 equivalents).

  • Reaction Monitoring: Gently shake the NMR tube and monitor the reaction for completion by ¹H NMR. The reaction is typically complete within 1-2 hours at room temperature.

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

  • Data Processing: Identify a pair of well-resolved signals corresponding to the two diastereomers. In the ¹H NMR spectrum, this could be the methine proton on the azetidine ring or the methylene protons adjacent to the nitrogen. In the ¹⁹F NMR spectrum, the two -CF₃ signals are typically well-resolved singlets.

  • Quantification: Carefully integrate the selected pair of signals. Calculate the enantiomeric excess from the ratio of the integrals.

Chiral Solvating Agents (CSAs)

CSAs form non-covalent diastereomeric complexes with the analyte through rapid, reversible interactions such as hydrogen bonding or π-π stacking. This results in the observation of separate signals for the two enantiomers in the NMR spectrum.

The formation of transient diastereomeric complexes in solution leads to a time-averaged differentiation of the chemical environments of the two enantiomers. For a CSA to be effective, the exchange rate between the free and complexed states must be fast on the NMR timescale, and there must be a significant difference in the association constants or the geometries of the diastereomeric complexes.

  • Sample Preparation: In an NMR tube, dissolve approximately 5 mg of the azetidin-2-yl methanamine sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Addition of CSA: Add an appropriate amount of the CSA (typically 1-2 equivalents). The optimal ratio should be determined experimentally.

  • NMR Acquisition: Acquire a ¹H NMR spectrum at a controlled temperature.

  • Data Processing and Quantification: Identify and integrate a pair of well-resolved signals to determine the enantiomeric excess.

Polarimetry: A Complementary Technique

Optical rotation measurement using a polarimeter is a classical technique for characterizing chiral compounds. While it is not typically used for the accurate determination of enantiomeric excess in mixtures due to its lower sensitivity and potential for non-linear effects, it is an excellent tool for confirming the identity of a highly enantioenriched bulk drug substance. The specific rotation of the sample should be measured and compared to the value of a known enantiomerically pure standard.

Method Validation: Ensuring Trustworthiness

All analytical methods used for determining stereochemical purity must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the other enantiomer and any potential impurities.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Techniques

Parameter Chiral HPLC Chiral SFC NMR with CDA/CSA Polarimetry
Principle Differential interaction with a Chiral Stationary PhaseDifferential interaction with a Chiral Stationary Phase in a supercritical fluidFormation of diastereomers with distinct NMR signalsMeasurement of optical rotation of plane-polarized light
Primary Use Accurate quantification of e.e., preparative separationRapid and accurate quantification of e.e., "green" alternative to HPLCOrthogonal confirmation of e.e., structural elucidationBulk identity confirmation
Resolution High to excellentOften higher than HPLCDependent on CDA/CSA and magnetic field strengthNot a separation technique
Sensitivity High (µg/mL to ng/mL)High (µg/mL to ng/mL)Moderate (mg scale)Low (mg/mL)
Analysis Time 15-60 min per sample5-15 min per sample5-15 min per sample (after derivatization)< 5 min per sample
Sample Throughput LowerHigherHigherHigh
Solvent Consumption HighLowLowVery Low
Method Development Can be time-consumingCan be faster than HPLCRequires selection of appropriate CDA/CSAStraightforward
Validation Well-established protocolsWell-established protocolsRequires validation of derivatization/complexationRequires validation for specific applications

Conclusion: A Holistic and Self-Validating Strategy

The validation of stereochemical purity for azetidin-2-yl methanamine isomers demands a rigorous and multi-faceted analytical approach. While chiral chromatography, particularly SFC for its speed and sustainability, stands as the primary quantitative technique, its findings should be corroborated by an orthogonal method like NMR spectroscopy with a suitable chiral auxiliary. Polarimetry provides an essential, albeit less quantitative, confirmation of the bulk enantiomer's identity.

By understanding the underlying principles of each technique and meticulously validating the chosen methods according to regulatory guidelines, researchers and drug developers can ensure the stereochemical integrity of their compounds, a critical step in delivering safe and effective medicines. This guide provides the foundational knowledge and practical protocols to establish a self-validating system for the stereochemical purity assessment of this important class of chiral building blocks.

References

  • The Assignment of the Absolute Configuration by NMR using Chiral Derivatizing Agents: A Practical Guide. ResearchGate. Available at: [Link].

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link].

  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R) - Quinuclidinol, by Precolumn Derivatization. Oxford Academic. Available at: [Link].

  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. SciSpace. Available at: [Link].

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available at: [Link].

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link].

  • Practical Aspects of the Preparation of the Derivatives. Oxford Academic. Available at: [Link].

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. Available at: [Link].

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link].

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Available at: [Link].

  • Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Press. Available at: [Link].

  • Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids. PubMed Central. Available at: [Link].

  • Trouble with chiral separations. Chromatography Today. Available at: [Link].

  • 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Analytical Chemistry. Available at: [Link].

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link].

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PubMed Central. Available at: [Link].

  • Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia. Available at: [Link].

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link].

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.